molecular formula C6H7NO2 B6615378 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one CAS No. 17281-11-7

3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B6615378
CAS RN: 17281-11-7
M. Wt: 125.13 g/mol
InChI Key: YLTSZVGLRSUAHM-UHFFFAOYSA-N
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Description

“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.


Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .

Scientific Research Applications

3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound can be used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound can be used to synthesize small-molecule drugs and other compounds with potential therapeutic applications. In materials science, this compound can be used to synthesize polymers and other materials with useful properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one is not well understood. However, it is believed that the cyclopropyl ring of this compound can interact with biological macromolecules such as proteins and nucleic acids, leading to a range of biological effects. In addition, the oxazole ring of this compound may be able to form hydrogen bonds with biological macromolecules, which could lead to further biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one in lab experiments include its low cost, its wide availability, and its versatility as a building block for organic synthesis. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted into the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory and anti-cancer agent. Finally, further research should be conducted into the synthesis of polymers and other materials using this compound as a building block.

Safety and Hazards

The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

3-cyclopropyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSZVGLRSUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyclopropyl-3-oxopropionate (4.8 g, 34 mmol) in methanol (80 mL) is mixed with hydroxylamine hydrochloride (2.6 g, 38 mmol) and triethylamine (5.3 mL, 38 mmol), and the mixture is heated under reflux for 2 h. The solvent is distilled out in vacuo. The residue is taken up in EtOAc and filtered through silica gel.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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